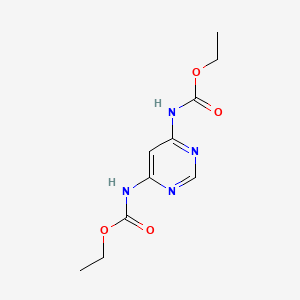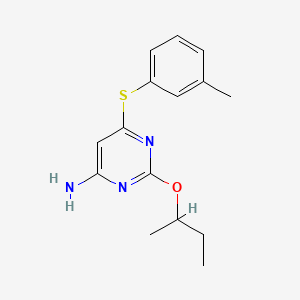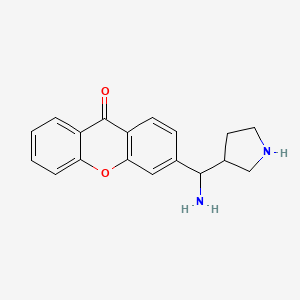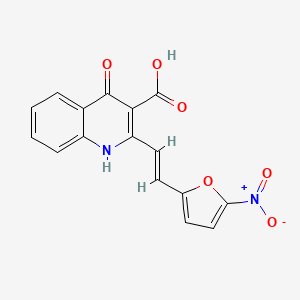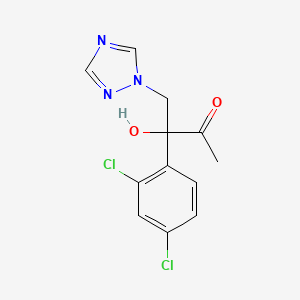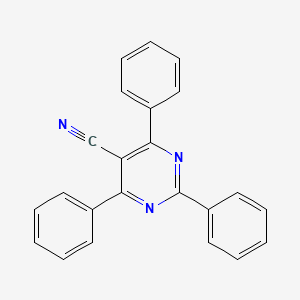
1-(Pyrazin-2-yl)cyclohex-3-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrazin-2-yl)cyclohex-3-en-1-ol is an organic compound that features a pyrazine ring attached to a cyclohexene ring with a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrazin-2-yl)cyclohex-3-en-1-ol can be achieved through several methods. One common approach involves the reaction of pyrazine derivatives with cyclohexene derivatives under specific conditions. For instance, a practical metal-free homolytic aromatic alkylation protocol can be used to synthesize related compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
1-(Pyrazin-2-yl)cyclohex-3-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions on the pyrazine ring could yield a variety of substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
1-(Pyrazin-2-yl)cyclohex-3-en-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a ligand in biochemical studies.
Medicine: Its derivatives could be explored for therapeutic applications, such as in the development of new drugs.
Industry: The compound can be used in the synthesis of materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-(Pyrazin-2-yl)cyclohex-3-en-1-ol involves its interaction with molecular targets and pathways. The specific mechanism would depend on the context in which the compound is used. For example, in medicinal chemistry, it might interact with enzymes or receptors to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
trans-1-N-(Pyrazin-2-yl)cyclohexane-1,4-diamine dihydrochloride: This compound has a similar pyrazine ring but differs in the cyclohexane structure and functional groups.
3-[(1H-Pyrazol-4-yl)oxy]pyrazin-2-amine: This compound features a pyrazine ring with different substituents and functional groups.
Uniqueness
1-(Pyrazin-2-yl)cyclohex-3-en-1-ol is unique due to its specific combination of a pyrazine ring and a cyclohexene ring with a hydroxyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
185460-84-8 |
|---|---|
Fórmula molecular |
C10H12N2O |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
1-pyrazin-2-ylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C10H12N2O/c13-10(4-2-1-3-5-10)9-8-11-6-7-12-9/h1-2,6-8,13H,3-5H2 |
Clave InChI |
BHYVFMLQGMCDOQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC=C1)(C2=NC=CN=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


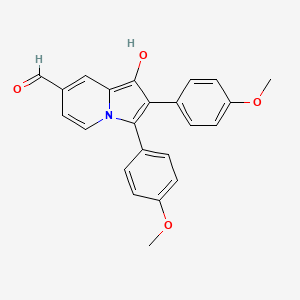
![2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine](/img/structure/B12918814.png)


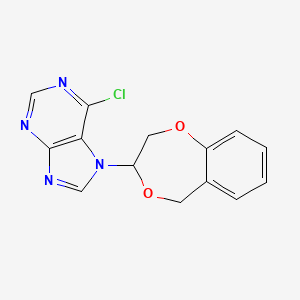
![2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine](/img/structure/B12918827.png)
